molecular formula C4H8O3 B1428304 1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate CAS No. 1313734-97-2

1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate

Cat. No. B1428304
M. Wt: 112.15 g/mol
InChI Key: JBTWLSYIZRCDFO-AUOAYUKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate, also known as PDEC, is a deuterated compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a stable, non-toxic, and non-flammable liquid that is soluble in many organic solvents. The deuterated form of PDEC contains five deuterium atoms, which makes it useful in a range of research applications.

Mechanism Of Action

The mechanism of action of 1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate is not well understood, but it is believed to function as a deuterium source in various chemical reactions. The deuterium atoms in 1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate can be used as a tracer to study chemical reactions, and this has led to its use in numerous research studies.

Biochemical And Physiological Effects

1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and non-flammable, making it safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate in laboratory experiments is its stability and non-toxicity. It is also a useful solvent and deuterium source, making it a versatile compound for various research applications. However, the cost of 1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate is relatively high, and its synthesis process can be challenging, which can limit its use in some experiments.

Future Directions

There are numerous future directions for the use of 1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate in scientific research. One potential application is in the study of metabolic pathways and drug metabolism. The deuterium atoms in 1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate can be used as a tracer to study the metabolism of drugs and other compounds in the body. Additionally, 1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate can be used to study the role of deuterium in biological systems, which can have significant implications for drug development and disease treatment.
Conclusion:
In conclusion, 1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate is a unique compound that has numerous applications in scientific research. Its stable and non-toxic properties make it safe for use in laboratory experiments, and its deuterium atoms make it a useful tracer molecule. While the cost and synthesis process of 1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate can be limiting factors, its potential applications in various fields make it a valuable compound for future research.

Scientific Research Applications

1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate has numerous applications in scientific research, including its use as a solvent, a deuterium source, and a tracer molecule. Its unique properties make it useful in various fields such as organic chemistry, biochemistry, and materials science.

properties

IUPAC Name

1,1,2,2,2-pentadeuterioethyl trideuteriomethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3-7-4(5)6-2/h3H2,1-2H3/i1D3,2D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTWLSYIZRCDFO-AUOAYUKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746005
Record name (~2~H_5_)Ethyl (~2~H_3_)methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2,2-Pentadeuterioethyl trideuteriomethyl carbonate

CAS RN

1313734-97-2
Record name (~2~H_5_)Ethyl (~2~H_3_)methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1313734-97-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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